Cas no 72086-72-7 (N-Boc-L-glutamic Acid a-Methyl Ester)
N-Boc-L-glutamic Acid a-Methyl Ester Chemical and Physical Properties
Names and Identifiers
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- L-Glutamic acid,N-[(1,1-dimethylethoxy)carbonyl]-, 1-methyl ester
- N-Boc-L-glutamic Acid α-Methyl Ester
- Boc-Glu-OMe
- (S)-4-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid
- Boc-L-glutamic acid α-methyl ester
- (L)-Boc-Glu-OCH3
- A-methyl ester
- Boc-L-glutamic acid
- Boc-L-glutamic acid 1-methyl ester
- L-BocNH-Glu-OMe
- (S)-4-((tert-Butoxy(hydroxy)methylene)amino)-5-methoxy-5-oxopentanoic acid
- Boc-L-glutamic acid alpha -methyl ester
- (4S)-4-(tert-butoxycarbonylamino)-5-methoxy-5-oxo-pentanoic acid
- DTXSID60427017
- (S)-2-tert-butoxycarbonylamino-pentanedioic acid 1-methyl ester
- (4S)-5-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
- CS-W005006
- AM81698
- SCHEMBL2306568
- BocNH-Glu-OMe
- (S)-4-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoicacid
- (S)-4-(tert-butoxycarbonylamino)-5-methoxy-5-oxopentanoic acid
- Boc-L-Glutamic acid methyl ester
- DS-14379
- A837419
- MFCD00076931
- ZAYAFKXUQMTLPL-ZETCQYMHSA-N
- EN300-1090727
- (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
- Boc-L-glutamic acid a-methyl ester
- N-Boc-L-glutamic Acid alpha-Methyl Ester
- 72086-72-7
- AKOS015920012
- AKOS030240852
- AKOS025395629
- N-Boc-L-glutamic Acid a-Methyl Ester; N-[(1,1-Dimethylethoxy)carbonyl]-L-glutamic Acid 1-Methyl Ester; N-(tert-Butoxycarbonyl)glutamic Acid a-Methyl Ester;
- N-Boc-L-glutamic Acid a-Methyl Ester
-
- MDL: MFCD00076931
- Inchi: 1S/C11H19NO6/c1-11(2,3)18-10(16)12-7(9(15)17-4)5-6-8(13)14/h7H,5-6H2,1-4H3,(H,12,16)(H,13,14)/t7-/m0/s1
- InChI Key: ZAYAFKXUQMTLPL-ZETCQYMHSA-N
- SMILES: O(C(N[C@H](C(=O)OC)CCC(=O)O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 261.12100
- Monoisotopic Mass: 261.12123733g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 8
- Complexity: 320
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 102A^2
- Isotope Atom Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 102Ų
Experimental Properties
- Melting Point: 119-123 ºC
- Boiling Point: 428.4℃ at 760 mmHg
- Flash Point: 212.9 °C
- PSA: 101.93000
- LogP: 1.30840
N-Boc-L-glutamic Acid a-Methyl Ester Customs Data
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-Boc-L-glutamic Acid a-Methyl Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SF576-5g |
N-Boc-L-glutamic Acid a-Methyl Ester |
72086-72-7 | 95+% | 5g |
462.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SF576-250mg |
N-Boc-L-glutamic Acid a-Methyl Ester |
72086-72-7 | 95+% | 250mg |
59CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SF576-1g |
N-Boc-L-glutamic Acid a-Methyl Ester |
72086-72-7 | 95+% | 1g |
142.0CNY | 2021-08-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B843295-1g |
Boc-Glu-OMe |
72086-72-7 | 95% | 1g |
91.80 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SF576-20g |
N-Boc-L-glutamic Acid a-Methyl Ester |
72086-72-7 | 95+% | 20g |
1187.0CNY | 2021-08-05 | |
| ChemScence | CS-W005006-5g |
(S)-4-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid |
72086-72-7 | ≥97.0% | 5g |
$89.0 | 2022-04-26 | |
| ChemScence | CS-W005006-10g |
(S)-4-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid |
72086-72-7 | ≥97.0% | 10g |
$155.0 | 2022-04-26 | |
| ChemScence | CS-W005006-25g |
(S)-4-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid |
72086-72-7 | ≥97.0% | 25g |
$265.0 | 2022-04-26 | |
| ChemScence | CS-W005006-100g |
(S)-4-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid |
72086-72-7 | ≥97.0% | 100g |
$485.0 | 2021-09-02 | |
| Chemenu | CM119538-25g |
N-Boc-L-glutamic Acid alpha-Methyl Ester |
72086-72-7 | 95% | 25g |
$184 | 2021-06-09 |
N-Boc-L-glutamic Acid a-Methyl Ester Suppliers
N-Boc-L-glutamic Acid a-Methyl Ester Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on N-Boc-L-glutamic Acid a-Methyl Ester
Recent Advances in the Application of N-Boc-L-glutamic Acid α-Methyl Ester (CAS: 72086-72-7) in Chemical Biology and Pharmaceutical Research
N-Boc-L-glutamic acid α-methyl ester (CAS: 72086-72-7) is a protected derivative of L-glutamic acid, widely utilized as a key intermediate in peptide synthesis and pharmaceutical development. This compound, characterized by its Boc (tert-butoxycarbonyl) protecting group and α-methyl ester moiety, offers enhanced stability and reactivity in organic transformations. Recent studies have highlighted its pivotal role in the synthesis of bioactive peptides, prodrugs, and novel therapeutic agents, particularly in the fields of oncology and neurology. This research briefing consolidates the latest advancements (2022-2023) involving this compound, emphasizing its synthetic utility, mechanistic insights, and emerging applications.
A 2023 study published in Journal of Medicinal Chemistry demonstrated the compound's efficacy in the solid-phase synthesis of glutamine-rich anticancer peptides. Researchers employed N-Boc-L-glutamic acid α-methyl ester as a building block to construct peptide chains with controlled stereochemistry, achieving 92% yield in coupling reactions. The α-methyl ester group was found to suppress racemization during activation, while the Boc protection allowed selective deprotection under mild acidic conditions. This methodology enabled the production of tumor-targeting peptides with improved pharmacokinetic profiles, showing a 40% increase in tumor uptake compared to conventional analogs in murine models.
In neuropharmacology, a breakthrough application was reported in ACS Chemical Neuroscience (2022), where the compound served as a precursor for NMDA receptor modulators. The α-methyl ester functionality facilitated blood-brain barrier penetration, while subsequent enzymatic hydrolysis released the active glutamic acid pharmacophore. Structural modifications at the γ-carboxyl position (via the Boc-protected amine) yielded derivatives with subtype-specific receptor affinity, offering potential for treating neurodegenerative diseases. Molecular dynamics simulations correlated the ester's lipophilicity (LogP = 1.2) with enhanced CNS bioavailability.
Analytical advancements have also emerged, with a 2023 Analytical Chemistry paper detailing a novel LC-MS/MS method for quantifying trace impurities in N-Boc-L-glutamic acid α-methyl ester batches. The protocol achieved 0.01% detection limits for diastereomeric impurities, critical for GMP-compliant manufacturing. DFT calculations revealed that the α-methyl ester conformation significantly influences the compound's crystallization behavior, guiding process optimization in scale-up production.
Ongoing clinical trials (Phase I/II) are investigating prodrugs derived from this intermediate for targeted chemotherapy. The Boc-protected amine enables conjugation with antibody-drug conjugates (ADCs), while the ester linkage provides pH-sensitive drug release in tumor microenvironments. Preliminary data show a 3-fold reduction in off-target toxicity compared to traditional glutamic acid-based linkers.
Future research directions include exploring enzymatic resolution techniques for large-scale production of enantiomerically pure material, as well as developing photolabile variants for light-activated drug delivery systems. The compound's unique structural features continue to make it indispensable for cutting-edge research in chemical biology and precision medicine.
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